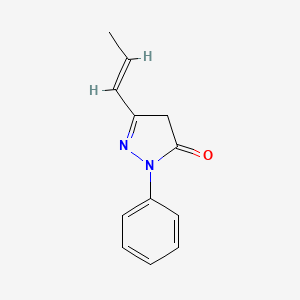![molecular formula C13H10N2O3 B12913042 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one CAS No. 896450-68-3](/img/structure/B12913042.png)
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, with a methoxyphenyl group attached at the 6-position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions. For example, the reaction of 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone with 4-substituted ω-bromoacetophenones in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium can yield the desired furo[2,3-d]pyrimidine system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the furan or pyrimidine rings.
Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity and thereby affecting angiogenesis . The compound’s effects are mediated through binding to the active site of the receptor, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 6-(4-Ethylphenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 6-(4-Methylthio)phenyl)furo[2,3-d]pyrimidin-2(1H)-one
Uniqueness
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .
Eigenschaften
CAS-Nummer |
896450-68-3 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10N2O3/c1-17-10-4-2-8(3-5-10)11-6-9-7-14-13(16)15-12(9)18-11/h2-7H,1H3,(H,14,15,16) |
InChI-Schlüssel |
LRERUZHDNYEGAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)




![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)

![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)





